molecular formula C16H19FO3 B12095972 Ethyl 3-(benzyloxy)-6-fluorobicyclo[3.1.0]hexane-6-carboxylate

Ethyl 3-(benzyloxy)-6-fluorobicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B12095972
M. Wt: 278.32 g/mol
InChI Key: CKPBTBBROFQPEP-UHFFFAOYSA-N
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Description

Ethyl 3-(benzyloxy)-6-fluorobicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound that features a unique structural motif. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the fluorine atom and the benzyloxy group adds to its chemical diversity, making it a valuable scaffold for the development of new pharmaceuticals and chemical probes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(benzyloxy)-6-fluorobicyclo[3.1.0]hexane-6-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the bicyclic core: This can be achieved through a (3 + 2) annulation reaction of cyclopropenes with aminocyclopropanes.

    Introduction of the benzyloxy group: This step involves the protection of the hydroxyl group with benzyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be necessary to ensure high yield and purity. Continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(benzyloxy)-6-fluorobicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzoyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of benzoyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted bicyclohexane derivatives.

Scientific Research Applications

Ethyl 3-(benzyloxy)-6-fluorobicyclo[3.1.0]hexane-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders.

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

    Chemical Biology: It can be used as a probe to study biological processes involving fluorinated compounds.

Mechanism of Action

The mechanism of action of Ethyl 3-(benzyloxy)-6-fluorobicyclo[3.1.0]hexane-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with the target protein. The benzyloxy group can also contribute to the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(benzyloxy)-6-fluorobicyclo[3.1.0]hexane-6-carboxylate is unique due to the presence of both the benzyloxy and fluorine groups. These functional groups enhance its chemical diversity and potential for various applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C16H19FO3

Molecular Weight

278.32 g/mol

IUPAC Name

ethyl 6-fluoro-3-phenylmethoxybicyclo[3.1.0]hexane-6-carboxylate

InChI

InChI=1S/C16H19FO3/c1-2-19-15(18)16(17)13-8-12(9-14(13)16)20-10-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3

InChI Key

CKPBTBBROFQPEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C2C1CC(C2)OCC3=CC=CC=C3)F

Origin of Product

United States

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